molecular formula C14H12ClN B14347770 2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine CAS No. 92290-57-8

2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine

Cat. No.: B14347770
CAS No.: 92290-57-8
M. Wt: 229.70 g/mol
InChI Key: BIPZUVZMFNOAGK-HJWRWDBZSA-N
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Description

2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine is an organic compound with the molecular formula C13H10ClN It is a derivative of pyridine, featuring a chlorophenyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine typically involves the reaction of 2-chlorobenzaldehyde with 3-methylpyridine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-2-(2-bromophenyl)ethenyl]-3-methylpyridine
  • 2-[(Z)-2-(2-fluorophenyl)ethenyl]-3-methylpyridine
  • 2-[(Z)-2-(2-iodophenyl)ethenyl]-3-methylpyridine

Uniqueness

2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as reactivity and stability. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

92290-57-8

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine

InChI

InChI=1S/C14H12ClN/c1-11-5-4-10-16-14(11)9-8-12-6-2-3-7-13(12)15/h2-10H,1H3/b9-8-

InChI Key

BIPZUVZMFNOAGK-HJWRWDBZSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/C=C\C2=CC=CC=C2Cl

Canonical SMILES

CC1=C(N=CC=C1)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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